molecular formula C14H10N2O3S B2762424 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one CAS No. 1031606-06-0

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one

Cat. No.: B2762424
CAS No.: 1031606-06-0
M. Wt: 286.31
InChI Key: BUVIMHQUMPDHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several research studies have explored the synthesis of related sulfonylurea analogues. For instance, Bano et al. synthesized a new class of benzimidazole-derived sulfonylureas as potent antagonists of P2Y receptors, specifically targeting P2Y1 receptors . These compounds were evaluated for their efficacy and selectivity using calcium mobilization assays.


Physical And Chemical Properties Analysis

  • Solubility : The synthesized derivative 1h (a potent antagonist of P2Y1 receptors) exhibited better solubility than previously reported analogues .

Scientific Research Applications

Dearomatizing Cyclization in Organic Synthesis

The phenylsulfonyl group has been shown to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings, leading to the synthesis of complex organic structures. This method was employed in the synthesis of a close structural analogue of podophyllotoxin, demonstrating its potential in the synthesis of bioactive molecules (Clayden, Kenworthy, & Helliwell, 2003).

Chemical Property Analysis through Theoretical Studies

Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using a combination of experimental techniques and theoretical calculations. These studies provided insights into the molecular and chemical properties, including electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors (Gültekin et al., 2020).

Regioselectivity in SNH Reactions

Research on 3-nitro-1,5-naphthyridines demonstrated that these compounds react with the carbanion of chloromethyl phenyl sulfone to yield hydrogen-substitution products, showcasing a regioselective reaction pathway. This finding contributes to the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals (Grzegożek & Szpakiewicz, 2004).

Chemoselective Synthesis of Heterocycles

The chemoselective synthesis of thieno[3,2-c][1,8]-naphthyridin-4(5H)-ones from specific precursors via tandem cyclization showcases the utility of phenylsulfonyl derivatives in constructing heterocyclic compounds with potential pharmaceutical applications (Majumdar & Rafique-ul-Islam, 2007).

Anticancer Activity of Phenylsulfonyl Derivatives

Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed significant cytotoxic activity against various cancer cell lines, highlighting the potential of phenylsulfonyl derivatives in developing new anticancer agents (Ravichandiran et al., 2019).

Water Oxidation Catalysts

A study on Ru complexes involving a phenylsulfonyl derivative as a ligand showed these complexes' capability in water oxidation, indicating their potential application in catalytic water splitting for hydrogen production (Zong & Thummel, 2005).

Properties

IUPAC Name

3-(benzenesulfonyl)-1H-1,6-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-14-11-8-15-7-6-12(11)16-9-13(14)20(18,19)10-4-2-1-3-5-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVIMHQUMPDHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.